

Data Presentation: Quantitative Comparison of Binding Affinities

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Compound of Interest

Compound Name: L-731735

Cat. No.: B608429

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The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.

While direct comparative studies between **L-731735** and GR-205171 are not readily available in the public domain, a robust comparison can be made by examining their affinities against the human NK1 receptor, with L-733,060, the active enantiomer of **L-731735**, serving as a close surrogate for the latter.

Compound	Target Receptor	Ki (nM)	pKi	Reference
GR-205171	Human NK1 Receptor	< 0.8	> 9.1	[1]
L-733,060 (enantiomer of L-731735)	Human NK1 Receptor	0.8	9.1	[2]

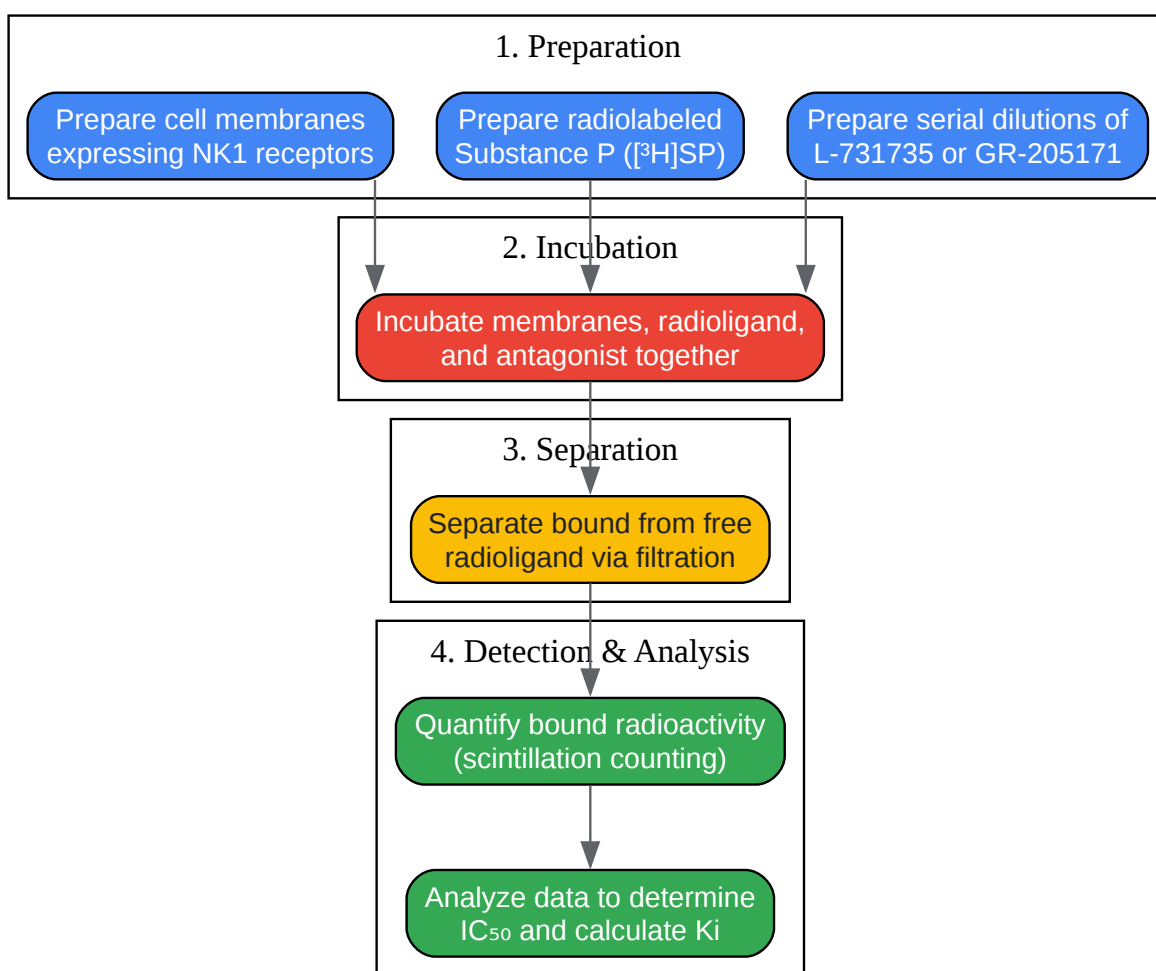
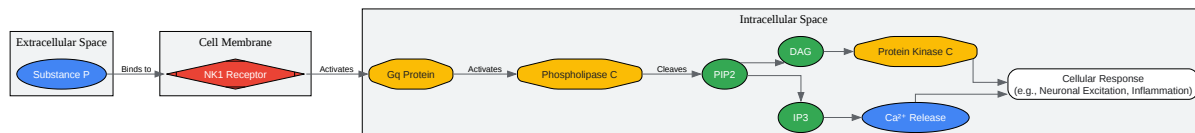
Note: The pKi value is calculated as $-\log(Ki)$. The rank order of potency in terms of pKi values has been reported as GR-205171 > aprepitant \geq L-733,060 > NKP-608[\[1\]](#). This indicates that GR-205171 possesses a higher affinity for the human NK1 receptor than L-733,060.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of NK1 receptor antagonism by **L-731735** and GR-205171, it is essential to visualize the signaling cascade initiated by the natural ligand, Substance P, and the experimental workflow used to determine antagonist binding affinity.

Substance P / NK1 Receptor Signaling Pathway

Substance P, upon binding to the NK1 receptor (a G-protein coupled receptor), initiates a cascade of intracellular events. This pathway is pivotal in various physiological processes, including pain transmission, inflammation, and emesis. The diagram below illustrates the key steps in this signaling pathway.



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References

- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca²⁺]_i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
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